[4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid
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Overview
Description
[4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid: is a boronic acid derivative that features a piperazine ring substituted with a propyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various biaryl compounds from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The piperazine ring is a common motif in many pharmaceuticals, making this compound a valuable intermediate in drug synthesis.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Agriculture: It can be employed in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
- [4-(4-Methylpiperazine-1-sulfonyl)phenyl]boronic acid
- [4-(4-Ethylpiperazine-1-sulfonyl)phenyl]boronic acid
- [4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid
Comparison:
Properties
IUPAC Name |
[4-(4-propylpiperazin-1-yl)sulfonylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-2-7-15-8-10-16(11-9-15)21(19,20)13-5-3-12(4-6-13)14(17)18/h3-6,17-18H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKHRQMZMSLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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